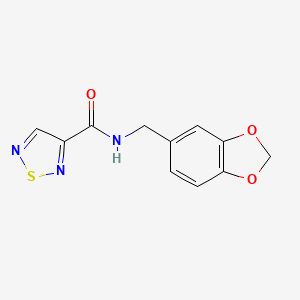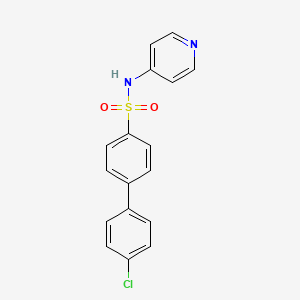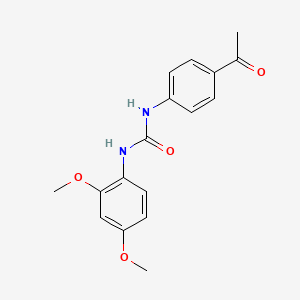![molecular formula C16H20N2OS B5802904 N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B5802904.png)
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-methylbutanamide, commonly referred to as DMXAA, is a small molecule drug that has been extensively studied for its potential anti-cancer properties. DMXAA was first discovered in the early 2000s and has since been the subject of numerous scientific studies aimed at understanding its mechanism of action and potential therapeutic applications.
作用機序
DMXAA exerts its anti-cancer effects through a complex mechanism of action that involves the activation of the immune system and the induction of tumor cell death. DMXAA has been shown to activate the innate immune system, leading to the production of cytokines and other immune modulators that can help to eliminate cancer cells. DMXAA also appears to directly target tumor cells, inducing cell death through a variety of mechanisms.
Biochemical and Physiological Effects:
DMXAA has been shown to have a number of biochemical and physiological effects in preclinical studies. These effects include the activation of immune cells, the induction of tumor cell death, and the inhibition of tumor growth. DMXAA has also been shown to have anti-inflammatory effects, which may contribute to its anti-cancer properties.
実験室実験の利点と制限
DMXAA has several advantages for use in laboratory experiments. It is a small molecule drug that can be easily synthesized and purified, making it readily available for use in preclinical studies. DMXAA has also been extensively studied, with a large body of literature available on its mechanism of action and potential therapeutic applications.
However, there are also limitations to the use of DMXAA in laboratory experiments. DMXAA has been shown to have a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity. Additionally, there is limited clinical data available on the use of DMXAA in humans, which may limit its potential for clinical translation.
将来の方向性
Despite the limitations, there is still significant interest in the potential therapeutic applications of DMXAA. Future research directions may include:
1. Further studies to elucidate the mechanism of action of DMXAA, particularly with regards to its immune-modulating effects.
2. Preclinical studies to evaluate the efficacy of DMXAA in combination with other cancer therapies, such as chemotherapy and radiation therapy.
3. Clinical trials to evaluate the safety and efficacy of DMXAA in humans, particularly in the treatment of solid tumors.
4. Development of novel analogs of DMXAA with improved pharmacokinetic and pharmacodynamic properties.
5. Studies to evaluate the potential use of DMXAA in combination with immunotherapy agents, such as checkpoint inhibitors.
Conclusion:
DMXAA is a small molecule drug that has shown significant promise as a potential anti-cancer agent. While there are limitations to its use in laboratory experiments and clinical translation, there is still significant interest in the potential therapeutic applications of DMXAA. Further research is needed to fully elucidate its mechanism of action and evaluate its safety and efficacy in humans.
合成法
DMXAA can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis process typically involves the use of organic solvents and requires careful control of reaction conditions to ensure high yields and purity of the final product.
科学的研究の応用
DMXAA has been extensively studied for its potential anti-cancer properties, particularly in the treatment of solid tumors. Numerous studies have shown that DMXAA can induce tumor cell death and inhibit tumor growth in a variety of preclinical models. DMXAA has also been shown to enhance the anti-tumor effects of other cancer therapies, such as chemotherapy and radiation therapy.
特性
IUPAC Name |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-10(2)7-15(19)18-16-17-14(9-20-16)13-6-5-11(3)8-12(13)4/h5-6,8-10H,7H2,1-4H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYDOUCBKWMNTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-methylbutanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-[(4-isopropylbenzoyl)amino]benzoate](/img/structure/B5802824.png)
![methyl 3-[(3-bromobenzoyl)amino]-2-methylbenzoate](/img/structure/B5802825.png)


methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5802850.png)


![2,4,6-trimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B5802859.png)

![1-{4-[(2-chlorophenoxy)methyl]phenyl}ethanone](/img/structure/B5802881.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5802886.png)

![N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-2-iodobenzohydrazide](/img/structure/B5802890.png)
![3-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]acrylic acid](/img/structure/B5802913.png)